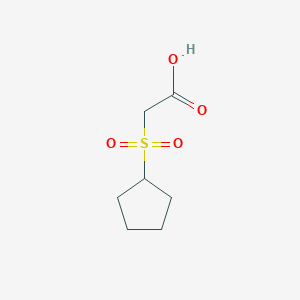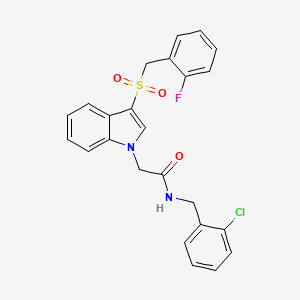
N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide, commonly known as CFTRinh-172, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its ability to inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which plays a crucial role in regulating salt and water transport across cell membranes. In
科学的研究の応用
N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamideinh-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF), a genetic disorder that affects the lungs, pancreas, and other organs. CF is caused by mutations in the N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide gene, which codes for the N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide protein. N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamideinh-172 has been shown to inhibit N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide function in vitro and in vivo, making it a promising candidate for the treatment of CF. In addition to CF, N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamideinh-172 has also been studied for its potential therapeutic applications in other diseases, such as chronic obstructive pulmonary disease (COPD) and secretory diarrhea.
作用機序
N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamideinh-172 inhibits N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide function by binding to the cytoplasmic regulatory domain of the N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide protein. This binding prevents the opening of the N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide channel, which is responsible for transporting chloride ions and water across cell membranes. By inhibiting N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide function, N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamideinh-172 reduces the excessive salt and water transport that occurs in CF, which can lead to improved lung function and reduced mucus production.
生化学的および生理学的効果
N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamideinh-172 has been shown to reduce N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide-mediated chloride secretion in vitro and in vivo. In addition to its effects on N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide function, N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamideinh-172 has also been shown to reduce inflammation and oxidative stress in the lungs of CF mice. These effects may contribute to the potential therapeutic benefits of N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamideinh-172 in CF and other diseases.
実験室実験の利点と制限
N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamideinh-172 has several advantages for use in lab experiments. It is a small molecule inhibitor that is easy to synthesize and can be used at low concentrations. It has also been extensively studied in vitro and in vivo, making it a well-characterized tool for investigating N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide function. However, N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamideinh-172 also has some limitations. It is not specific to N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide and can inhibit other chloride channels, which may limit its usefulness in certain experiments. In addition, its effects on N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide function may vary depending on the cell type and experimental conditions used.
将来の方向性
There are several future directions for research on N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamideinh-172. One area of focus is the development of more specific N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide inhibitors that can target specific mutations in the N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide gene. Another area of focus is the optimization of N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamideinh-172 for use in clinical trials. This may involve the development of more potent and selective inhibitors, as well as the optimization of dosing and delivery strategies. Finally, there is a need for further research on the effects of N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamideinh-172 in other diseases, such as COPD and secretory diarrhea, to determine its potential therapeutic applications beyond CF.
合成法
The synthesis of N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamideinh-172 involves a multi-step process that begins with the reaction of 2-chlorobenzylamine with 2-fluorobenzaldehyde to produce N-(2-chlorobenzyl)-2-fluorobenzaldehyde. This intermediate is then reacted with indole-3-acetic acid to form N-(2-chlorobenzyl)-2-(3-(2-fluorobenzyl)-1H-indol-1-yl)acetamide. Finally, the sulfonyl group is introduced using sulfonyl chloride to produce the final product, N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamideinh-172.
特性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClFN2O3S/c25-20-10-4-1-7-17(20)13-27-24(29)15-28-14-23(19-9-3-6-12-22(19)28)32(30,31)16-18-8-2-5-11-21(18)26/h1-12,14H,13,15-16H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJZQUPMWJDLLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

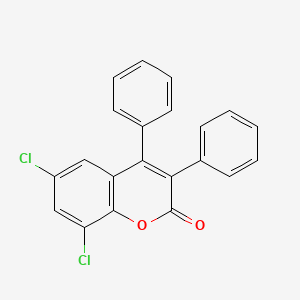
![N-(2-Methoxyethyl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide](/img/structure/B2653029.png)
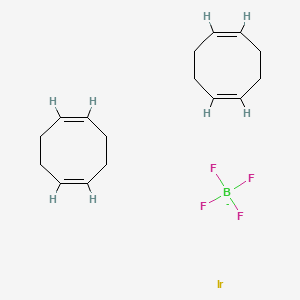
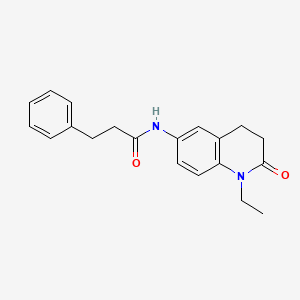
![2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde](/img/structure/B2653034.png)

![N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B2653036.png)
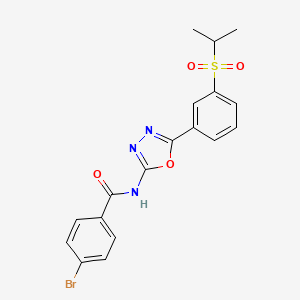
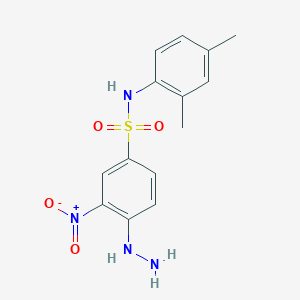
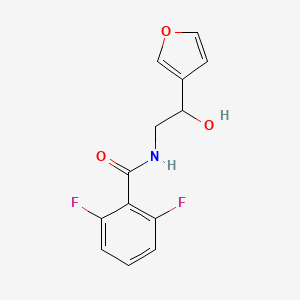
![Ethyl 2-(4,6,7-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2653043.png)
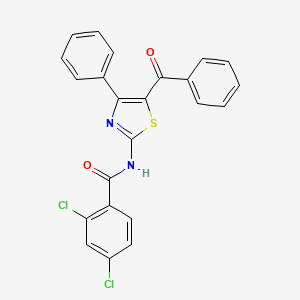
![N-(4-fluorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2653045.png)
